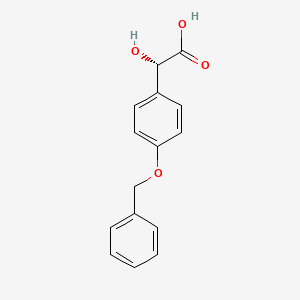

(s)-4-Benzyloxymandelic acid

Description

Significance of Chiral α-Hydroxy Acids in Chemical Synthesis

Chiral α-hydroxy acids are a class of organic compounds that play a pivotal role in a wide array of biological processes and are integral to the synthesis of numerous pharmaceuticals. rsc.org Their structure, characterized by a hydroxyl group and a carboxylic acid group attached to the same chiral carbon center, provides a versatile scaffold for a variety of chemical transformations. This dual functionality allows for facile modifications, making them ideal starting materials in the synthesis of more complex molecules. nih.gov

The importance of chirality in drug design and development cannot be overstated. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse side effects. nih.gov This has led to a surge in demand for enantiomerically pure compounds, with chiral α-hydroxy acids serving as crucial precursors. nih.gov For instance, α-hydroxyphenylacetic acid (mandelic acid) and its derivatives are used in the synthesis of antitumor agents and semi-synthetic penicillins. researchgate.net The ability to introduce and control stereochemistry is a cornerstone of modern medicinal chemistry, and chiral α-hydroxy acids provide a reliable and efficient means to achieve this.

The Role of (S)-4-Benzyloxymandelic Acid as a Key Chiral Synthon

Within the family of chiral α-hydroxy acids, this compound stands out as a particularly useful chiral synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The term "chiral synthon" refers to a readily available, enantiomerically pure compound that can be incorporated into a larger molecule to introduce a specific stereocenter. nih.govrsc.org this compound fits this description perfectly.

Its utility stems from several key features:

Pre-defined Stereochemistry: The "(S)" designation indicates that the chiral center has a specific, known three-dimensional arrangement. This allows chemists to build molecules with predictable stereochemistry.

Orthogonal Protecting Groups: The benzyl (B1604629) ether protecting group on the phenolic hydroxyl is relatively stable under a variety of reaction conditions but can be selectively removed when needed. This "orthogonality" is crucial in multi-step syntheses.

Reactive Functional Groups: The carboxylic acid and the α-hydroxy group are readily transformed into other functional groups, such as esters, amides, and ketones, providing a gateway to a diverse range of molecular architectures. google.com

A notable application of this compound is in the synthesis of chiral amines. For example, it can be reacted with a 3-phenylpropylamine (B116678) derivative to form an amide, which is then reduced to produce a chiral β-phenethanolamine. google.com This highlights its role as a versatile building block in the construction of complex chiral molecules.

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has followed several key trajectories, reflecting its importance in organic synthesis. One major area of focus has been the development of efficient and scalable methods for its synthesis and resolution. For instance, the racemic mixture, dl-4-(benzyloxy)mandelic acid, can be prepared from dl-4-hydroxy mandelic acid and benzyl chloride. epo.org The subsequent resolution of this racemate is a critical step to obtain the enantiomerically pure (S)-form. One documented method involves the use of R(+)-α-methylbenzylamine to selectively crystallize the desired salt of the (R)-enantiomer, from which the free acid can be liberated. google.com

Another significant research avenue explores the application of this compound in the total synthesis of natural products and pharmaceutically active compounds. Its incorporation into synthetic routes allows for the introduction of a key chiral center with high stereocontrol. acs.org Furthermore, investigations into the derivatization of this compound continue to expand its utility. For example, it has been used in the preparation of novel liquid crystals, demonstrating its potential in materials science. nih.gov

The ongoing exploration of new synthetic methodologies and applications ensures that this compound will remain a valuable tool for organic chemists in the foreseeable future.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(2S)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid |

InChI |

InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)/t14-/m0/s1 |

InChI Key |

ONUIVMPUJMCSLI-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Benzyloxymandelic Acid and Its Precursors

Chemical Synthesis Approaches

The preparation of (S)-4-Benzyloxymandelic acid can be broadly categorized into two main strategies: direct asymmetric synthesis to establish the chiral center and the resolution of a racemic mixture.

Asymmetric Synthesis Strategies for the Chiral Center

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer by employing chiral influences during the reaction. wikipedia.org This approach is often more efficient than resolution as it avoids the loss of 50% of the material. tcichemicals.com

Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can effectively induce enantioselectivity in the formation of the chiral center. wikipedia.org For instance, the asymmetric reduction of a corresponding α-keto ester using a chiral catalyst can yield this compound. Chiral phosphoric acids are a notable class of organocatalysts that have been successfully employed in a variety of enantioselective transformations. beilstein-journals.org These catalysts can activate substrates towards nucleophilic attack, controlling the stereochemical outcome. mdpi.com While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided results, the general principle of using chiral catalysts for the asymmetric synthesis of α-hydroxy acids is a well-established and powerful strategy in organic chemistry. rsc.orgnih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a prominent class of chiral auxiliaries used in asymmetric synthesis, including for the preparation of chiral acids. wikipedia.orgsigmaaldrich.com The general approach involves acylating the chiral auxiliary with a glyoxylic acid derivative, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched acid. nih.gov For example, a chiral auxiliary can be attached to a precursor molecule, and subsequent reactions, such as alkylation or reduction, are directed by the steric and electronic properties of the auxiliary to favor the formation of the (S)-configuration at the nascent stereocenter. usm.edu

| Chiral Auxiliary Type | General Application | Key Features |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | High diastereoselectivity, predictable stereochemistry, auxiliary is recoverable. wikipedia.orgsigmaaldrich.com |

| Camphorsultams | Various asymmetric transformations | Rigid bicyclic structure provides excellent stereocontrol. |

| Pseudoephedrine Amides | Asymmetric alkylations | Readily available, high diastereoselectivity. |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions enantioselectively. mdpi.com This field has grown rapidly and offers a metal-free alternative to traditional catalysis. unl.pt Chiral phosphoric acids, as mentioned earlier, are a prime example of organocatalysts that can be used for asymmetric induction. beilstein-journals.org They can catalyze reactions such as the hydrophosphonylation of aldehydes to produce chiral α-hydroxyphosphonates, a reaction analogous to the formation of α-hydroxy acids. unl.pt The development of organocatalytic methods for the direct asymmetric synthesis of α-aryl-α-hydroxy acids is an active area of research. d-nb.infobeilstein-journals.org

Resolution-Based Preparation of the (S)-Enantiomer

Resolution is a classical method for separating a racemic mixture into its individual enantiomers. spcmc.ac.in This is often achieved by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated. tcichemicals.com

A common and effective method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base. spcmc.ac.in The racemic dl-4-benzyloxymandelic acid can be treated with a single enantiomer of a chiral amine, such as (R)-(+)-α-methylbenzylamine. google.comepo.org This reaction produces a mixture of two diastereomeric salts: [(S)-acid·(R)-base] and [(R)-acid·(R)-base]. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. researchgate.netrsc.org One of the diastereomeric salts will be less soluble and will crystallize out of the solution first. After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with an achiral acid to liberate the free this compound. google.comepo.org

A specific example involves dissolving dl-4-benzyloxymandelic acid in ethyl acetate (B1210297) and adding (R)-(+)-α-methylbenzylamine. google.com The resulting precipitate, the (R)-(+)-α-methylbenzylamine salt of (R)-(-)-4-benzyloxymandelic acid, is collected and recrystallized. google.com The (S)-enantiomer remains in the mother liquor and can be subsequently isolated.

| Resolving Agent | Solvent | Isolated Diastereomer | Reference |

| (R)-(+)-α-Methylbenzylamine | Ethyl acetate | (R)-acid salt | google.comepo.org |

Kinetic Resolution Techniques

Kinetic resolution is a pivotal technique for isolating a single enantiomer from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of α-hydroxy acids like 4-benzyloxymandelic acid, both enzymatic and chemical methods are employed.

Enzymatic Kinetic Resolution (EKR) is a prominent method, often utilizing lipases to selectively acylate or deacylate one enantiomer in a racemic mixture of mandelic acid or its ester derivatives. sbq.org.br For instance, lipase (B570770) from Geobacillus thermocatenolatus has been used to catalyze the ethanolysis of racemic 2-(butyryloxy)-2-phenylacetic acid, yielding both enantiomers of mandelic acid with high enantioselectivity, even at elevated temperatures of 120 °C in ionic liquids. mdpi.com Another advanced approach involves a light-driven kinetic resolution catalyzed by an engineered fatty acid photodecarboxylase (CvFAP). nih.gov This method has been successfully applied to α-hydroxy acids, providing the unreacted R-configured substrates with excellent stereoselectivity (up to 99% ee) without the need for cofactors like NADPH. nih.gov

Dynamic kinetic resolution (DKR) represents an advancement over standard KR, as it incorporates in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. wikipedia.org This is often achieved by combining an enzymatic resolution with a chemical catalyst that facilitates racemization. wikipedia.orgprinceton.edu For example, a ruthenium catalyst can be used to racemize a chiral alcohol while a lipase selectively acetylates only one enantiomer. wikipedia.org

Below is a table summarizing various kinetic resolution approaches applicable to mandelic acid and its derivatives.

| Method | Catalyst/Enzyme | Substrate Type | Key Feature | Source(s) |

| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., from Candida) | Racemic mandelic acid esters | Selective acylation or deacylation of one enantiomer. | sbq.org.br |

| High-Temperature EKR | Thermophilic Lipase (G. thermocatenolatus) | Racemic 2-(butyryloxy)-2-phenylacetic acid | Effective at high temperatures (120 °C) in ionic liquids. | mdpi.com |

| Light-Driven Kinetic Resolution | Engineered Fatty Acid Photodecarboxylase (CvFAP) | Racemic α-hydroxy acids | Does not require NADPH recycling; high stereoselectivity. | nih.gov |

| Dynamic Kinetic Resolution (DKR) | Ruthenium catalyst + Lipase | Racemic secondary alcohols | Combines racemization with enzymatic resolution for high yield. | wikipedia.org |

Racemic Synthesis and Subsequent Enantiomeric Enrichment

A common and practical route to obtaining enantiomerically pure this compound involves the initial synthesis of the racemic compound, followed by a resolution step to separate the enantiomers.

The synthesis of racemic dl-4-(benzyloxy)mandelic acid can be achieved by reacting dl-4-hydroxymandelic acid with benzyl (B1604629) chloride. epo.org In a typical procedure, a mixture of dl-4-hydroxymandelic acid, benzyl chloride, and potassium carbonate in methanol (B129727) is heated to reflux. epo.org After the reaction, the mixture is worked up by dilution with water, washing with a nonpolar solvent like benzene (B151609) to remove excess benzyl chloride, and then acidifying the aqueous layer with hydrochloric acid. epo.org The resulting racemic 4-(benzyloxy)mandelic acid precipitates and can be extracted with ethyl acetate and purified by recrystallization from toluene. epo.org

Once the racemic mixture is obtained, enantiomeric enrichment is performed. This is commonly done by classical resolution, which involves forming diastereomeric salts with a chiral resolving agent. For dl-4-(benzyloxy)mandelic acid, R-(+)-α-methylbenzylamine is an effective resolving agent. google.com When added to a solution of the racemic acid in ethyl acetate, it selectively forms a less soluble salt with the R-(-)-enantiomer. google.com This salt, the R(+)-α-methylbenzylamine salt of R(-)-4-(benzyloxy)mandelic acid, precipitates from the solution and can be collected by filtration. google.com The enantiomerically pure R(-)-4-(benzyloxy)mandelic acid is then liberated from the salt by treatment with an aqueous acid, such as hydrochloric acid. google.com The (S)-enantiomer remains in the filtrate and can be recovered and purified separately.

The benzilic acid rearrangement is a classic organic reaction that provides a pathway to α-hydroxy carboxylic acids. organic-chemistry.org The reaction involves the 1,2-rearrangement of a 1,2-diketone to form the corresponding α-hydroxy acid when treated with a strong base. organic-chemistry.orgcambridge.org The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on one of the ketone's carbonyl carbons, forming a tetrahedral intermediate. cambridge.org This is followed by a rate-determining 1,2-shift of an aryl or alkyl group to the adjacent carbonyl carbon. cambridge.org This migration is facilitated by the release of a pair of π-electrons from the second carbonyl group onto its oxygen atom. cambridge.org A subsequent proton transfer results in a stable carboxylate anion, which is then protonated in an acidic workup to yield the final α-hydroxy acid. cambridge.orgrsc.org

While not a direct synthesis for 4-benzyloxymandelic acid, the rearrangement of phenylglyoxal (B86788) in the presence of an alkali represents a direct precedent for the formation of the mandelic acid scaffold itself. cambridge.org This transformation is analogous to an intramolecular Cannizzaro reaction. cambridge.org The general applicability of this rearrangement makes it a fundamental method for accessing α-hydroxy acid structures from readily available diketones. organic-chemistry.org

The reaction of a Grignard reagent with carbon dioxide is a fundamental method for synthesizing carboxylic acids. masterorganicchemistry.com The process involves the nucleophilic addition of the organomagnesium halide (RMgX) to the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. libretexts.org Subsequent hydrolysis with a dilute acid liberates the free carboxylic acid. masterorganicchemistry.comlibretexts.org

Direct synthesis of an α-hydroxy acid like 4-benzyloxymandelic acid via this route is not straightforward. A hypothetical Grignard reagent, such as (4-(benzyloxy)phenyl)(hydroxy)methylmagnesium halide, would be incompatible with the reaction conditions due to the acidic proton of the hydroxyl group, which would quench the Grignard reagent. libretexts.org

A more practical, albeit indirect, Grignard-based approach to the mandelic acid framework involves using a different carbonyl-containing electrophile. For instance, an aryl Grignard reagent like 4-(benzyloxy)phenylmagnesium bromide could be reacted with a glyoxylate (B1226380) ester (e.g., diethyl oxalate). This reaction would yield an α-keto ester, which can then be selectively reduced (e.g., via catalytic hydrogenation or with a hydride reducing agent) to the corresponding α-hydroxy ester. Final hydrolysis of the ester group would yield the desired racemic 4-benzyloxymandelic acid. While this pathway does not use CO₂ directly to form the carboxyl group, it demonstrates a viable application of Grignard reagents in the synthesis of mandelic acid precursors. google.com

The oxidation of benzyl compounds offers another synthetic avenue to mandelic acid derivatives. A particularly sophisticated method involves the direct and enantioselective hydroxylation of a C-H bond at the α-position of a phenylacetic acid derivative. caltech.edu This has been achieved using engineered enzymes, representing a green and efficient approach. caltech.edu

Researchers have demonstrated that engineered variants of cytochrome P450 BM-3 can catalyze the R-hydroxylation of 2-arylacetic acid esters to produce (S)-mandelic acid derivatives with high enantioselectivity. caltech.edu For example, the F87A mutant of P450 BM-3 was shown to hydroxylate various esters of phenylacetic acid. By adjusting the length of the ester chain, the catalyst's selectivity could be improved. The propyl ester of phenylacetic acid, when subjected to hydroxylation by the 9-10A-F87A variant of P450 BM-3, yielded the corresponding (S)-propyl mandelate (B1228975) with high conversion and enantiomeric excess. caltech.edu This biocatalytic oxidation represents a novel route that installs the chiral hydroxyl group directly, avoiding the need for resolution of a racemic mixture. caltech.edu Other research has explored the oxidation of mandelic acid derivatives using systems like CoCl₂/O₂ or Bi(0)/O₂, although these often lead to oxidative decarboxylation to form benzaldehyde (B42025) or benzoic acid derivatives. psu.eduresearchgate.netrsc.org

Biocatalytic and Enzymatic Approaches to Chiral Mandelic Acids

Biocatalysis provides powerful and environmentally friendly alternatives to traditional chemical synthesis for producing chiral compounds like (S)-mandelic acid. illinois.edu These methods leverage the high selectivity of enzymes to achieve high yields and enantiomeric purity under mild conditions. researchgate.netnih.gov

One major biocatalytic route starts with benzaldehyde. A multi-enzyme cascade can convert benzaldehyde and glycine (B1666218) into mandelate derivatives. researchgate.net Specifically, (S)-4-hydroxymandelate synthase (HmaS) has been engineered to perform stereodivergent synthesis of both (S)- and (R)-mandelates with excellent yields and ee values. researchgate.net Another established pathway involves the use of hydroxynitrile lyases (HNLs) for the asymmetric addition of hydrogen cyanide to benzaldehyde, producing enantiomerically enriched mandelonitrile, which is then hydrolyzed to mandelic acid. sbq.org.br

Multi-enzyme cascades have been designed for the production of (S)-mandelic acid from L-phenylalanine, achieving high conversion (92%) and perfect enantiomeric excess (99% ee) in a single E. coli strain co-expressing all six necessary enzymes. mdpi.com Furthermore, deracemization processes, which convert a racemic mixture entirely into one enantiomer, have been developed. These systems use an enantioselective oxidation of one enantiomer (e.g., (S)-mandelic acid) to the corresponding α-keto acid, followed by a stereoselective reduction of the keto acid back to the other enantiomer (e.g., (R)-mandelic acid), effectively converting the entire racemic starting material to a single chiral product. mdpi.com

Exploration of Enzyme-Catalyzed Derivatization (e.g., hydroxylation, carbonylation)

Enzyme-Catalyzed Hydroxylation

As previously mentioned in section 2.1.3.3, the direct enzymatic hydroxylation of phenylacetic acid derivatives is a highly effective method for producing chiral mandelic acids. Engineered cytochrome P450 BM-3 variants have proven capable of this transformation. caltech.edu The reaction hydroxylates the α-carbon of substrates like methyl, ethyl, propyl, or butyl phenylacetate. The selectivity and activity of the enzyme can be tuned by both protein engineering and by varying the ester substrate. caltech.edu For example, the 9-10A-F87A P450 variant showed significantly higher activity and selectivity for the propyl and butyl esters over the methyl and ethyl esters. caltech.edu

The table below details the results of the enantioselective hydroxylation of various phenylacetic acid esters catalyzed by an engineered P450 enzyme. caltech.edu

| Substrate (Ester of Phenylacetic Acid) | Enzyme Variant | Total Turnover Number (TTN) | Regioselectivity (%) | Enantiomeric Excess (ee %) |

| Methyl Ester | 9-10A-F87A | 27 | 12 | 39 |

| Ethyl Ester | 9-10A-F87A | 115 | 75 | 56 |

| Propyl Ester | 9-10A-F87A | 1640 | 88 | 93 |

| Butyl Ester | 9-10A-F87A | 660 | 76 | 89 |

Enzyme-Catalyzed Carbon-Carbon Bond Formation

While direct enzymatic carbonylation is less common, novel enzyme cascades have been developed that achieve a similar outcome. Researchers at the Max Planck Institute have designed a three-step enzymatic cascade for the synthesis of mandelic acid from simple precursors. mpg.de This "green" production method relies on the newly discovered activity of the enzyme oxalyl-CoA decarboxylase (OXC). mpg.de The cascade begins by converting oxalic acid into a highly active form of formic acid. The OXC enzyme then condenses this activated one-carbon unit with benzaldehyde to form mandelic acid. mpg.de This process operates under mild conditions and can be adapted to produce a wide range of mandelic acid derivatives, showcasing the potential of enzyme discovery and engineering to create sustainable synthetic routes. mpg.de

Potential for De Novo Asymmetric Biotransformations

The production of optically pure mandelic acids and their derivatives through biocatalysis represents an environmentally conscious alternative to traditional chemical synthesis, which often relies on toxic reagents like cyanide. nih.govmpg.de Enzymatic syntheses primarily utilize nitrilases, lipases, esterases, and dehydrogenases to achieve high enantioselectivity. nih.govresearchgate.net

While processes for producing (R)-mandelic acid are well-established, achieving comparable efficiency for the (S)-enantiomer has presented challenges. nih.govresearchgate.net However, promising strategies for synthesizing (S)-mandelic acids are emerging. One such strategy involves the coupling of S-selective cyanation of a benzaldehyde derivative with the subsequent enantioretentive hydrolysis of the resulting (S)-mandelonitrile. nih.govresearchgate.net Furthermore, specific mutations in nitrilase enzymes can alter the reaction outcome, favoring the production of the (S)-amide over the (S)-acid. nih.gov

A significant advancement is the development of synthetic enzyme cascades. Researchers have created a three-step cascade that converts inexpensive and safe starting materials, oxalic acid and benzaldehyde, into mandelic acid under mild conditions using a specially adapted oxalyl-CoA decarboxylase (OXC) combined with two other enzymes. mpg.de This method has also proven effective for synthesizing a variety of mandelic acid derivatives, highlighting its potential for producing compounds like this compound. mpg.de Although initially demonstrated with purified enzymes, integrating this cascade into a microbe could enable a sustainable fermentation process. mpg.de

The table below summarizes key biocatalytic approaches for producing chiral mandelic acids.

Interactive Table: Biocatalytic Methods for Chiral Mandelic Acid Production

| Enzyme/System | Substrate(s) | Product | Key Findings | Citations |

|---|---|---|---|---|

| Nitrilases | Mandelonitrile and analogues | (R)-Mandelic acid | High concentrations and excellent enantiomeric excess (e.e.) achieved through dynamic kinetic resolution. | nih.govresearchgate.net |

| Nitrilases | Benzaldehyde | (S)-Mandelonitrile | S-selective cyanation is a promising first step for (S)-mandelic acid synthesis. | nih.govresearchgate.net |

| Lipases/Esterases | Racemic mandelic acid esters | Enantiopure mandelic acid | Kinetic resolution via hydrolysis or esterification. | nih.govresearchgate.net |

| Dehydrogenases | Ketones/Alcohols | Chiral α-hydroxy acids | Ketone reduction or alcohol oxidation. | nih.govresearchgate.net |

| Oxalyl-CoA decarboxylase (OXC) Cascade | Oxalic acid, Benzaldehyde | Mandelic acid | A novel three-step cascade for green production of mandelic acid and its derivatives. | mpg.de |

Microbial Fermentation Strategies for Related Chiral Compounds

Microbial fermentation offers a pathway to produce chiral compounds directly from renewable resources like glucose, representing a significant step towards sustainable chemical manufacturing. nih.gov This approach has been successfully applied to the production of both (S)- and (R)-mandelic acid.

One major strategy is the enantioselective degradation of a racemic mixture. In this method, a microorganism is selected for its ability to selectively consume one enantiomer, leaving the other in high purity. For instance, the bacterium Pseudomonas putida ECU1009 has been isolated for its ability to degrade (R)-mandelic acid. researchgate.net When cultivated in a medium containing racemic mandelic acid, it selectively metabolizes the (R)-form, allowing for the accumulation and isolation of (S)-mandelic acid with an enantiomeric excess greater than 99.9%. researchgate.net Similarly, Alcaligenes sp. ECU0401 has been used to prepare (R)-(-)-mandelic acid by selectively degrading the (S)-enantiomer from a racemate. researchgate.net

A more advanced approach involves the metabolic engineering of microorganisms to create de novo synthesis pathways. Researchers have successfully engineered Escherichia coli to produce S- and R-mandelic acid directly from glucose. nih.gov This was achieved by modifying the L-phenylalanine pathway and introducing an artificial pathway using enzymes from various organisms, including Amycolatopsis orientalis and Saccharopolyspora erythraea. nih.gov This work represents the first example of a complete fermentative production of chiral mandelic acid isomers from a renewable feedstock, bypassing the need for petroleum-based precursors like benzaldehyde. nih.gov In a high-cell-density cultivation in a 5 L bioreactor, an engineered E. coli strain achieved a mandelic acid titer of 9.58 g/L, the highest reported for microbial production from glucose. mdpi.com

The data below details findings from microbial fermentation strategies for producing chiral mandelic acids.

Interactive Table: Microbial Fermentation for Chiral Mandelic Acid Production

| Microorganism | Strategy | Substrate(s) | Product | Yield/Titer | Enantiomeric Excess (e.e.) | Citations |

|---|---|---|---|---|---|---|

| Pseudomonas putida ECU1009 | Enantioselective Degradation | (RS)-Mandelic acid | (S)-Mandelic acid | 41% isolation yield | >99.9% | researchgate.net |

| Alcaligenes sp. ECU0401 | Enantioselective Degradation | Racemic mandelic acid | (R)-(-)-Mandelic acid | 32.8% isolated yield | >99.9% | researchgate.net |

| Engineered Escherichia coli | De Novo Fermentation | Glucose | S-Mandelic acid | Not specified | Not specified | nih.gov |

| Engineered Escherichia coli | De Novo Fermentation | Glucose | R-Mandelic acid | 0.88 g/L | Not specified | nih.gov |

| Engineered Escherichia coli | De Novo Fermentation | Glucose | Mandelic acid (racemic) | 9.58 g/L | Not specified | mdpi.com |

Stereochemical Investigations and Control in S 4 Benzyloxymandelic Acid Chemistry

Origins of Chirality and Enantioselectivity in Synthesis

The chirality of (S)-4-Benzyloxymandelic acid originates from the single stereocenter at the α-carbon, which is bonded to a carboxyl group, a hydroxyl group, a phenyl group, and a hydrogen atom. The "S" designation refers to the specific spatial arrangement of these four groups. The enantioselective synthesis of this compound, aiming to produce the (S)-enantiomer in high purity, can be achieved through several strategic approaches.

One common method is asymmetric synthesis , where a prochiral precursor is converted into the chiral product using a chiral reagent or catalyst. For instance, the asymmetric reduction of the corresponding α-keto acid, 4-benzyloxybenzoylformic acid, can be accomplished using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. The choice of catalyst and reaction conditions is crucial in dictating the enantioselectivity of the reduction.

Another prevalent strategy is chiral resolution , which involves the separation of a racemic mixture of 4-benzyloxymandelic acid. wikipedia.orglibretexts.orgchemeurope.com This is often achieved by reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. libretexts.orgchemeurope.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the desired (S)-enantiomer can be recovered by treating the diastereomeric salt with an acid to regenerate the carboxylic acid.

Enzymatic resolution offers a highly selective alternative for obtaining enantiomerically pure this compound. nih.gov Lipases are commonly employed enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, the kinetic resolution of racemic 4-benzyloxymandelic acid esters through lipase-catalyzed hydrolysis can yield the (S)-acid with high enantiomeric excess.

Diastereoselective and Enantioselective Transformations Involving this compound

Once obtained in its enantiomerically pure form, this compound can be utilized in a variety of diastereoselective and enantioselective transformations to construct more complex chiral molecules.

Stereocontrol in Functional Group Interconversions

The functional groups of this compound, namely the carboxylic acid and the hydroxyl group, can be modified while retaining the stereochemical integrity of the α-carbon. For example, esterification of the carboxylic acid or etherification of the hydroxyl group are common transformations. Achieving high stereocontrol in these reactions is critical to avoid racemization or epimerization. Diastereoselective esterification can be achieved by reacting this compound with a chiral alcohol, leading to the formation of diastereomeric esters that can be valuable for further synthetic manipulations or for analytical purposes.

Diastereomeric Ratio and Enantiomeric Excess Optimization

In reactions where new stereocenters are formed, controlling the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) is of utmost importance. For instance, when this compound is used as a chiral auxiliary, it can direct the stereochemical outcome of a reaction on an attached substrate. The optimization of reaction parameters such as temperature, solvent, and the nature of reagents can significantly influence the diastereoselectivity.

Enzymatic kinetic resolutions are a powerful tool for enhancing the enantiomeric excess of this compound or its derivatives. The efficiency of such resolutions is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. Optimization of parameters like the choice of enzyme, acyl donor, and solvent can lead to very high E values and, consequently, products with excellent enantiomeric purity. nih.gov

Below is an interactive data table summarizing the optimization of lipase-catalyzed kinetic resolution for different substrates, which illustrates the principles applicable to optimizing the enantiomeric excess of this compound derivatives.

| Entry | Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | ee(S) (%) | ee(P) (%) | E Value |

| 1 | Lipase (B570770) A | rac-1a | Vinyl acetate (B1210297) | Diisopropyl ether | 48 | >99 | 92 | >200 |

| 2 | Lipase A | rac-1a | Vinyl propionate | Diisopropyl ether | 47 | >99 | 90 | >200 |

| 3 | Lipase A | rac-1a | Vinyl butyrate | Diisopropyl ether | 45 | 99 | 82 | 102 |

| 4 | Lipase A | rac-1b | Vinyl butyrate | Heptane | 44 | 96 | 77 | 64 |

| 5 | Lipase A | rac-1b | Vinyl butyrate | Isooctane | 45 | 99 | 82 | 102 |

Note: This table is a representative example based on the kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols and is intended to illustrate the optimization process. ee(S) refers to the enantiomeric excess of the remaining substrate, and ee(P) refers to the enantiomeric excess of the product. scielo.br

Influence of Protecting Groups on Stereoselectivity

The benzyl group in this compound serves as a protecting group for the phenolic hydroxyl group. While its primary role is to prevent unwanted reactions at this site, it can also exert a stereoelectronic influence on reactions occurring at the chiral center. nih.govorganic-chemistry.org The steric bulk of the benzyl group can direct the approach of incoming reagents, thereby influencing the stereochemical outcome of a reaction. nih.gov For example, in the reduction of a ketone derived from this compound, the benzyl ether group can favor the formation of one diastereomer over the other by sterically hindering one face of the carbonyl group. The choice of protecting group can be a critical factor in achieving high stereoselectivity, and different benzyl-type protecting groups with varying electronic and steric properties can be employed to fine-tune the outcome of a reaction. lycoming.edu

Stereoconvergent and Stereodivergent Synthetic Pathways

This compound can be a key component in both stereoconvergent and stereodivergent synthetic strategies, which offer powerful ways to access a range of stereoisomers.

A stereoconvergent synthesis is a process in which two or more stereoisomers of a starting material react to form a single stereoisomer of the product. For instance, a dynamic kinetic resolution of a racemic mixture of an ester of 4-benzyloxymandelic acid could be considered a stereoconvergent process. In such a reaction, one enantiomer is selectively transformed by an enzyme, while the other enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Stereodivergent synthesis , on the other hand, allows for the generation of any possible stereoisomer of a product from a common starting material by simply changing the reagents or reaction conditions. nih.govcore.ac.uk For example, this compound could be used as a chiral auxiliary to direct a reaction. By choosing different reaction conditions or coupling it with different reagents, it might be possible to selectively produce different diastereomers of the final product. A Pd/Cu co-catalyzed asymmetric benzylic substitution reaction is an example of a methodology that can achieve stereodivergent synthesis by switching the configurations of the chiral metal catalysts. nih.gov This approach provides a highly flexible and efficient route to a variety of stereoisomers, which is particularly valuable in drug discovery and development.

Applications of S 4 Benzyloxymandelic Acid As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Natural Products and Their Analogues

The structural framework of (S)-4-Benzyloxymandelic acid provides a robust chiral template for the synthesis of various natural products and their analogues. Its stereocenter and modifiable functional groups allow for the controlled introduction of new stereogenic centers, a crucial aspect of natural product synthesis.

Asymmetric Synthesis of Aromatic Compounds with Adjacent Stereocenters

While direct and detailed examples of this compound in the asymmetric synthesis of aromatic compounds with adjacent stereocenters are not extensively documented in readily available literature, the broader class of mandelic acid derivatives serves as a cornerstone in this area. The core principle involves utilizing the existing stereocenter of the mandelic acid moiety to direct the stereoselective formation of a new adjacent stereocenter. This is often achieved through diastereoselective reactions where the chiral mandelic acid derivative influences the facial selectivity of an approaching reagent.

For instance, the hydroxyl and carboxyl groups of mandelic acid derivatives can be used to chelate to a metal center, creating a rigid template that biases the approach of a reactant to one face of the molecule. This strategy is fundamental in achieving high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and reductions, thereby establishing the desired stereochemistry in the target aromatic compound. The benzyloxy group at the 4-position of the phenyl ring in this compound can be further functionalized or deprotected at a later synthetic stage, adding to its versatility.

Integration into Heterocyclic Ring Systems

The functional groups of this compound make it a suitable precursor for incorporation into various heterocyclic ring systems, which are prevalent in natural products. The carboxylic acid and hydroxyl groups can participate in cyclization reactions to form lactones, a common motif in natural products.

Furthermore, the aromatic ring can be functionalized to enable its participation in cyclization reactions, leading to the formation of more complex heterocyclic architectures. While specific examples detailing the direct integration of this compound into heterocyclic systems are not prominently reported, the general synthetic strategies involving chiral α-hydroxy acids are well-established. These strategies often involve the conversion of the carboxylic acid to an amide, followed by intramolecular reactions to form nitrogen-containing heterocycles, or transformation of the hydroxyl group to facilitate cyclization.

Intermediate in the Construction of Bioactive Molecules and Pharmaceutical Scaffolds

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules and pharmaceutical scaffolds, where precise control of stereochemistry is paramount for biological activity.

Design and Synthesis of Chiral β-Amino Acid Derivatives

Chiral β-amino acids are crucial components of many biologically active peptides and small molecule drugs. While direct synthesis of β-amino acid derivatives starting from this compound is not a commonly cited route, the principles of asymmetric synthesis using chiral auxiliaries derived from similar chiral acids are highly relevant.

A general strategy involves the use of a chiral auxiliary to control the stereoselective addition of a nucleophile to an imine or a related electrophile. The resulting product, after cleavage of the auxiliary, yields an enantiomerically enriched β-amino acid derivative. The structural features of this compound make it a potential candidate for the development of new chiral auxiliaries for this purpose.

Preparation of Optically Active Nitrogen-Containing Compounds (e.g., amines, amides)

The synthesis of optically active amines and amides is a central theme in medicinal chemistry. Mandelic acid and its derivatives are known to be effective organocatalysts for the synthesis of secondary amines from aldehydes and primary amines. sciensage.info This process typically involves the formation of an imine intermediate, which is then reduced stereoselectively. The chiral environment provided by the mandelic acid catalyst directs the approach of the reducing agent, leading to the preferential formation of one enantiomer of the amine product.

While the catalytic use of this compound itself is not extensively detailed, its structural similarity to other effective mandelic acid-based catalysts suggests its potential in this application. The benzyloxy group could influence the catalyst's solubility and electronic properties, potentially impacting its catalytic efficiency and selectivity.

Contribution to Chiral Oxazolidinone Derivatives

Chiral oxazolidinones are powerful and widely used chiral auxiliaries in asymmetric synthesis. They are particularly effective in controlling the stereochemical outcome of a wide range of C-C bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.

The synthesis of chiral oxazolidinones often starts from chiral amino alcohols. While this compound is not an amino alcohol, it can be envisioned as a precursor to chiral oxazolidinone-like structures. For example, conversion of the carboxylic acid to an amide followed by intramolecular cyclization involving the hydroxyl group could, in principle, lead to the formation of a chiral oxazolidinone derivative. The resulting auxiliary would bear the stereochemical information from the starting this compound, which could then be used to direct subsequent asymmetric transformations.

The synthesis of Evans' type chiral auxiliaries, which are a prominent class of oxazolidinones, typically starts from amino acids. nih.gov However, the versatility of organic synthesis allows for alternative routes where a chiral α-hydroxy acid derivative like this compound could be a valuable starting material for novel chiral auxiliaries with unique steric and electronic properties.

Below is a table summarizing the potential synthetic transformations and resulting compounds from this compound based on the discussed applications.

| Starting Material | Synthetic Transformation | Target Compound Class | Potential Application |

| This compound | Diastereoselective alkylation/aldol reaction | Aromatic compounds with adjacent stereocenters | Natural Product Synthesis |

| This compound | Intramolecular cyclization | Lactones, Heterocycles | Natural Product Synthesis |

| This compound | Conversion to chiral auxiliary | Chiral β-Amino Acid Derivatives | Pharmaceutical Scaffolds |

| This compound | Use as an organocatalyst | Optically Active Amines | Bioactive Molecules |

| This compound | Conversion to oxazolidinone precursor | Chiral Oxazolidinone Derivatives | Asymmetric Synthesis |

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. tcichemicals.comnih.gov Similarly, cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. researchgate.net These approaches are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

A thorough search of available scientific databases and chemical literature did not yield specific examples where this compound is directly employed as a key reactant in well-established multi-component reactions such as the Ugi, Passerini, or Hantzsch reactions. tcichemicals.combeilstein-journals.org Likewise, its direct participation in complex cascade sequences appears to be not extensively reported.

Theoretically, the carboxylic acid and hydroxyl functionalities of this compound could allow it to participate in certain MCRs. For instance, the carboxylic acid moiety could serve as the acid component in an Ugi or Passerini reaction. However, the steric hindrance imposed by the bulky benzyloxy group might influence its reactivity and the stereochemical outcome of such transformations.

Utility in Asymmetric Catalysis as a Chiral Ligand Precursor (If applicable through derivatization)

Chiral ligands are crucial components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical course of a reaction, leading to the preferential formation of one enantiomer of the product. The design and synthesis of effective chiral ligands are of paramount importance in modern organic synthesis. 140.122.64 Chiral carboxylic acids and their derivatives are often valuable starting materials for the synthesis of these ligands.

Despite the inherent chirality and functional groups of this compound, which make it a plausible candidate for derivatization into a chiral ligand, a detailed review of the scientific literature did not provide specific, documented instances of its use for this purpose. The synthesis of chiral ligands often involves the conversion of carboxylic acids into amides, esters, or other functionalities that can coordinate with metal catalysts.

For example, the carboxylic acid group of this compound could be transformed into an amide, which could then be further modified to create bidentate or tridentate ligands. The stereogenic center of the mandelic acid backbone would be key to inducing asymmetry in catalytic transformations. However, without concrete examples from published research, any discussion on its utility as a chiral ligand precursor remains speculative.

Derivatives and Analogues of S 4 Benzyloxymandelic Acid: Synthesis and Structure Reactivity Relationships

Modifications of the Carboxyl Group (e.g., esters, amides)

The carboxylic acid moiety of (S)-4-Benzyloxymandelic acid is a primary site for derivatization, commonly transformed into esters and amides to alter polarity, solubility, and reactivity.

Esters: Esterification is frequently accomplished through acid-catalyzed reactions with alcohols. For instance, the methyl ester can be synthesized by refluxing the parent acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric or hydrochloric acid. google.com This classic Fischer esterification method is widely applicable. Alternatively, for more sensitive substrates or milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction between the carboxylic acid and an alcohol. researchgate.net

Amides: Amide derivatives are typically synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride intermediate, which readily reacts with amines. rsc.org Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide a high-yielding, one-pot procedure for amide bond formation under mild conditions. rsc.orgresearchgate.net These methods are compatible with a wide range of amines, allowing for the synthesis of a diverse library of amide derivatives.

The table below summarizes common synthetic routes for these modifications.

| Derivative Type | Reagents and Conditions | Product Example | Reference Method |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH), cat. H₂SO₄, reflux | (S)-Methyl 2-(4-(benzyloxy)phenyl)-2-hydroxyacetate | google.com |

| Benzyl (B1604629) Ester | Benzyl alcohol, DCC, DMAP, CH₂Cl₂ | (S)-Benzyl 2-(4-(benzyloxy)phenyl)-2-hydroxyacetate | researchgate.net |

| Benzylamide | 1. SOCl₂ or (COCl)₂; 2. Benzylamine, Et₃N | (S)-N-Benzyl-2-(4-(benzyloxy)phenyl)-2-hydroxyacetamide | rsc.org |

| Morpholinyl Amide | Morpholine, HATU, DIPEA, DMF | (S)-2-(4-(Benzyloxy)phenyl)-2-hydroxy-1-(morpholino)ethan-1-one | rsc.org |

Functionalization of the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the 4-hydroxyl functionality but also presents opportunities for further functionalization.

Debenzylation: The most common transformation of the benzyloxy group is its cleavage to unmask the phenolic hydroxyl group. Catalytic transfer hydrogenation is a highly effective method for this purpose. researchgate.net This reaction typically involves a palladium catalyst (e.g., Pd/C) and a hydrogen donor like ammonium (B1175870) formate, formic acid, or 2-propanol. researchgate.netresearchgate.netrsc.org This deprotection is often a key step in multi-step syntheses, yielding (S)-4-hydroxymandelic acid derivatives, which can then undergo further reactions at the newly exposed phenol. The reaction is generally clean and proceeds under mild conditions, preserving the stereochemistry at the alpha-carbon.

Modification of the Benzyl Ring: While less common, the aromatic ring of the benzyl group can itself be a target for modification through electrophilic aromatic substitution reactions. Reactions such as nitration or halogenation could introduce functional groups onto the benzyl ring, although this may require careful optimization to avoid side reactions, such as oxidation of the mandelic acid core. Such modifications would create a new series of derivatives where properties are tuned by substituents distal to the chiral center.

Structural Elucidation and Stereochemical Assignment of Derivatives

The confirmation of the structure and the retention of stereochemistry in derivatives of this compound are critical. A suite of modern analytical techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the successful modification of the parent acid. For esterification, the appearance of new signals corresponding to the alkyl or aryl group of the alcohol (e.g., a singlet around 3.7 ppm for a methyl ester) and a shift in the resonance of the carbonyl carbon in the ¹³C spectrum are indicative of product formation. For amides, characteristic signals for the amide N-H proton and the carbons of the amine moiety are observed. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence of functional group transformations. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a different wavenumber (typically ~1735 cm⁻¹ for esters, ~1650 cm⁻¹ for amides) confirms the reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized derivatives, providing definitive proof of their identity. unimi.it

Chromatographic and Crystallographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemical integrity of the chiral center is maintained during derivatization, chiral HPLC is employed. Using a suitable chiral stationary phase, the enantiomeric purity of the product can be determined and compared to the starting material. researchgate.netnih.gov This is crucial as racemization can sometimes occur under harsh reaction conditions.

X-ray Crystallography: For derivatives that form suitable single crystals, X-ray crystallography provides unambiguous proof of the molecular structure, including the relative and absolute stereochemistry. nih.govnih.gov It offers precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov

Exploration of Isoelectronic and Isosteric Analogues

Bioisosteric replacement is a key strategy in medicinal chemistry to modify a molecule's physicochemical properties while retaining or enhancing its biological activity. drughunter.com This principle can be applied to this compound to design novel analogues. nih.gov

Carboxylic Acid Isosteres: The carboxylic acid group is often a target for isosteric replacement to improve properties like membrane permeability and metabolic stability. technologypublisher.com Common isosteres include tetrazoles, sulfonamides, and certain acidic heterocyles like 5-oxo-1,2,4-oxadiazoles. drughunter.com These groups can mimic the acidic nature and hydrogen bonding capability of the carboxylic acid. hyphadiscovery.com

Aromatic Ring Analogues: The phenyl rings in both the mandelic acid core and the benzyl protecting group can be replaced with various heteroaromatic rings (e.g., pyridine, thiophene, pyrazole). cambridgemedchemconsulting.com Introducing heteroatoms can modulate properties such as polarity, solubility, and metabolic stability, and can introduce new hydrogen bonding interactions. cambridgemedchemconsulting.com

The table below illustrates potential isosteric replacements for different moieties of this compound.

| Original Moiety | Potential Isoelectronic/Isosteric Replacement | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide (-SO₂NH₂) | Mimics acidity, improves metabolic stability and cell permeability. drughunter.com |

| Ether Linkage (-O-) | Thioether (-S-), Sulfone (-SO₂-) | Alters bond angle and electronic properties while maintaining structure. rsc.org |

| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Modulates polarity, solubility, and metabolism; introduces new interaction points. cambridgemedchemconsulting.com |

| Hydroxyl Group (-OH) | Amino (-NH₂), Thiol (-SH) | Alters hydrogen bonding capacity and acidity/basicity. researchgate.net |

Advanced Analytical Techniques in the Research of S 4 Benzyloxymandelic Acid

Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (S)-4-Benzyloxymandelic acid is paramount, as the biological activity of chiral compounds is often enantiomer-specific. Various analytical methods are utilized to quantify the enantiomeric excess (ee) and confirm the absence of its (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers of 4-benzyloxymandelic acid, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, are widely effective for separating mandelic acid and its derivatives. nih.gov For instance, columns like CHIRALPAK® IC, which is based on a cellulose derivative, have demonstrated baseline resolution for mandelic acid and similar structures. nih.govnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector immobilized on the stationary phase.

Method development often involves optimizing the mobile phase composition. A typical mobile phase for separating acidic compounds like mandelic acid derivatives consists of a non-polar solvent like n-hexane mixed with an alcohol (such as isopropanol (B130326) or ethanol) and a small amount of an acidic additive, like trifluoroacetic acid (TFA), to improve peak shape and resolution. nih.gov The choice of mobile phase can significantly impact the enantioselectivity. nih.gov

Table 1: Example Chiral HPLC Conditions for Mandelic Acid Derivatives

| Parameter | Condition | Source |

| Column | Astec® Cellulose DMP, 250 x 4.6mm, 5µm | lcms.cz |

| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (87.5:12.5:0.25 v/v) | lcms.cz |

| Flow Rate | 1.0 mL/min | lcms.cz |

| Detection | UV at 230 nm | lcms.cz |

| Result | Baseline separation of (S) and (R)-mandelic acid | lcms.cz |

This interactive table summarizes typical parameters for the chiral HPLC separation of mandelic acid, a parent compound to this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can also be adapted to determine enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce a chemical shift difference between them. researchgate.net This is achieved using Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs).

These reagents are themselves enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of the analyte. researchgate.netarkat-usa.org These diastereomeric complexes are not mirror images and thus have different magnetic properties, resulting in separate, distinguishable signals in the NMR spectrum for the (S) and (R) enantiomers. researchgate.net Lanthanide-based complexes are common CSRs, while various optically active molecules, including other carboxylic acids, can serve as CSAs. researchgate.netlibretexts.orgnih.gov For carboxylic acids like this compound, CSAs that can interact via hydrogen bonding and other non-covalent interactions are particularly effective. researchgate.netrsc.org

The enantiomeric excess can be accurately calculated by integrating the distinct signals corresponding to each enantiomer. researchgate.net The magnitude of the chemical shift difference (Δδ) depends on the specific CSA used, the solvent, temperature, and concentration. researchgate.netarkat-usa.org

Table 2: Chiral Solvating Agents (CSAs) for NMR Enantiodiscrimination of Carboxylic Acids

| Chiral Solvating Agent (CSA) | Analyte Type | Interaction Principle | Source |

| Actinomycin D | Chiral Carboxylic Acids | Forms diastereomeric complexes | rsc.org |

| (S)-2-(4-chlorophenoxy)phenylacetic acid | Chiral Amines (Mexiletine) | Forms diastereomeric salts | researchgate.net |

| (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol | Chiral Amines (Mexiletine) | Forms diastereomeric complexes | researchgate.net |

This interactive table presents examples of chiral solvating agents used to determine the enantiomeric excess of chiral compounds, including those structurally related to this compound.

Gas chromatography (GC) can also be employed for enantiomeric separation, typically after a derivatization step. Due to the high boiling point and polarity of mandelic acid and its derivatives, they are not suitable for direct GC analysis. mdpi.comnih.gov Derivatization of the carboxylic acid and hydroxyl functional groups is necessary to increase volatility. nih.gov

Once derivatized, the enantiomers are separated on a capillary column containing a chiral stationary phase (CSP). Cyclodextrin-based CSPs are frequently used for this purpose. mdpi.comgcms.cz These cyclic oligosaccharides have a chiral cavity and can be derivatized themselves to enhance enantioselectivity. The separation mechanism relies on the differential inclusion of the analyte enantiomers into the cyclodextrin (B1172386) cavity, based on a precise spatial fit. mdpi.comnih.gov The choice of both the analyte derivative and the specific cyclodextrin stationary phase is crucial for achieving optimal separation. mdpi.com

Optical rotation is a fundamental property of chiral substances. wikipedia.org When plane-polarized light passes through a solution containing an enantiomerically pure compound like this compound, the plane of light is rotated. wikipedia.org The direction and magnitude of this rotation are characteristic of the compound. Its enantiomer, (R)-4-Benzyloxymandelic acid, would rotate the light by the exact same magnitude but in the opposite direction. chemistrysteps.com

The specific rotation, [α], is a standardized physical constant for a chiral compound, measured under specific conditions of temperature, light wavelength (typically the sodium D-line, 589 nm), concentration, and path length. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The observed rotation of a sample can be compared to the specific rotation of the pure enantiomer to determine its optical purity or enantiomeric excess. A racemic mixture (a 50:50 mix of both enantiomers) will show no optical rotation. wikipedia.org

Formula for Specific Rotation: [α]λT = α / (l × c) Where:

[α] is the specific rotation

T is the temperature

λ is the wavelength of light

α is the observed rotation

l is the path length of the sample tube (in decimeters)

c is the concentration of the solution (in g/mL) masterorganicchemistry.com

Circular Dichroism (CD) spectroscopy is a related technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. wikipedia.org This provides information about the molecule's stereochemical features and can also be used to assess enantiomeric purity. rsc.org

Spectroscopic Techniques for Structural Characterization in Synthetic Research

Beyond purity analysis, confirming the exact chemical structure of a synthesized compound is essential. Advanced NMR techniques provide detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex molecules often require two-dimensional (2D) NMR experiments for unambiguous structural assignment. researchgate.net For this compound, 2D NMR would be used to confirm the precise placement of the benzyloxy group on the mandelic acid framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. core.ac.uk It would be used to map out the spin systems within the two aromatic rings and the side chain, confirming which protons are adjacent to one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, allowing for the definitive assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For example, it would show a correlation between the benzylic protons (-O-CH₂-Ph) and the carbon atom at position 4 of the mandelic acid ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is uniquely powerful for determining stereochemistry and conformation. Unlike COSY, which shows through-bond correlations, NOESY identifies atoms that are close to each other in space, regardless of whether they are bonded. huji.ac.ilyoutube.comcolumbia.edu For this compound, NOESY could reveal spatial proximities between protons on the benzyl (B1604629) group and protons on the mandelic acid phenyl ring, providing insights into the molecule's preferred conformation in solution. researchgate.net

Table 3: Application of 2D NMR Techniques for Structural Elucidation

| 2D NMR Technique | Information Provided | Application for this compound | Source |

| COSY | ¹H-¹H through-bond coupling | Confirms adjacent protons on aromatic rings and side chain | core.ac.uk |

| HSQC/HMQC | Direct ¹H-¹³C one-bond correlation | Assigns each carbon signal to its attached proton(s) | |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlation | Confirms connectivity of the benzyloxy group to the phenyl ring at C4 | |

| NOESY | ¹H-¹H through-space proximity (<5Å) | Determines spatial relationships and preferred conformation | huji.ac.ilcolumbia.edu |

This interactive table outlines how various 2D NMR experiments contribute to the complete structural verification of this compound.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable analytical tool in the study of this compound, providing crucial data for both monitoring the progress of its synthesis and confirming the identity and purity of the final product. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (MS/MS) are employed to achieve high sensitivity and specificity.

In a synthetic context, reaction monitoring is often accomplished using LC-MS. Small aliquots of the reaction mixture can be periodically sampled and analyzed. By tracking the decrease in the ion intensity of starting materials and the concurrent increase in the ion intensity corresponding to the molecular weight of this compound (C₁₅H₁₄O₄, molecular weight: 258.27 g/mol ), chemists can determine the optimal reaction time and conditions. This real-time analysis prevents the formation of unwanted by-products and ensures the reaction proceeds to completion.

For product confirmation, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can verify the elemental composition of the synthesized molecule with a high degree of confidence. The compound is typically ionized using electrospray ionization (ESI), often in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The [M-H]⁻ precursor ion (m/z 257.08) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this compound are predictable based on its structure, involving cleavages at the ether linkage and around the carboxylic acid group. A prominent fragment is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which arises from the benzyl group, a hallmark of many benzyl-containing compounds in mass spectrometry.

The table below outlines the expected key ions in the mass spectrum of this compound.

| Ion Description | Formula | Expected m/z (Negative Mode) | Expected m/z (Positive Mode) |

| Molecular Ion | [C₁₅H₁₄O₄]⁺ | - | 258.09 |

| Deprotonated Molecule | [C₁₅H₁₃O₄]⁻ | 257.08 | - |

| Loss of CO₂ | [C₁₄H₁₃O₂]⁻ | 213.09 | - |

| Loss of H₂O | [C₁₅H₁₂O₃]⁺ | - | 240.08 |

| Loss of COOH group | [C₁₄H₁₃O₂]⁺ | - | 213.09 |

| Benzyl Cation / Tropylium Ion | [C₇H₇]⁺ | - | 91.05 |

| Cleavage of benzyl ether | [C₈H₇O₃]⁻ | 151.04 | - |

| Note: The data in this table is predicted based on the chemical structure and common fragmentation patterns. Actual experimental values may vary slightly. |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy provides definitive evidence for the presence of its key structural features: the carboxylic acid, the hydroxyl group, the ether linkage, and the aromatic rings. spectroscopyonline.comdocbrown.info An IR spectrum is generated by plotting the percent transmittance of infrared light against the wavenumber (cm⁻¹). Specific bonds within the molecule absorb IR radiation at characteristic frequencies, causing vibrations (stretching or bending) that result in distinct absorption bands in the spectrum. nih.gov

The IR spectrum of this compound will exhibit several characteristic peaks. The most prominent of these is a very broad absorption band typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The broadness of this peak is due to intermolecular hydrogen bonding between the carboxylic acid moieties. spectroscopyonline.com Overlapping with this broad feature, one can expect to see the C-H stretching vibrations of the aromatic rings, which typically appear as sharper signals just above 3000 cm⁻¹. docbrown.info

Another key diagnostic peak is the strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid, which is expected in the region of 1700-1730 cm⁻¹. spectroscopyonline.com The presence of both the broad O-H and the sharp C=O bands is a strong indicator of a carboxylic acid functional group.

Other important absorptions include the C-O stretching vibrations. The C-O stretch associated with the carboxylic acid typically appears between 1210-1320 cm⁻¹. docbrown.info The aryl ether C-O stretch is also expected in the fingerprint region, usually as a strong band between 1200-1275 cm⁻¹. Finally, the C=C stretching vibrations within the aromatic rings will produce several moderate to weak absorptions in the 1450-1600 cm⁻¹ region. nih.gov

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching (very broad) |

| 3100 - 3000 | Aromatic (C-H) | Stretching |

| 1730 - 1700 | Carboxylic Acid (C=O) | Stretching (strong, sharp) |

| 1600 - 1450 | Aromatic (C=C) | Stretching |

| 1320 - 1210 | Carboxylic Acid (C-O) | Stretching |

| 1275 - 1200 | Aryl Ether (C-O) | Stretching |

| Note: These are typical wavenumber ranges and the exact position and appearance of peaks can be influenced by the sample's physical state and measurement conditions. |

Theoretical and Computational Studies on S 4 Benzyloxymandelic Acid and Its Reactions

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction pathways. rsc.org These methods can estimate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org This information is vital for understanding reaction kinetics and predicting the feasibility of a proposed mechanism.

For reactions involving molecules structurally similar to (S)-4-Benzyloxymandelic acid, such as the enzymatic hydroxylation of related compounds, Density Functional Theory (DFT) is a commonly employed method. researchgate.net DFT calculations can elucidate the step-by-step process of a reaction, for instance, a benzylic hydroxylation. researchgate.net By modeling the interaction between the substrate and the reactive species (e.g., an oxoferryl intermediate in an enzyme active site), researchers can compute the activation energy barriers for different potential pathways. researchgate.net

These calculations involve optimizing the geometry of the transition state—the highest point on the minimum energy path between reactant and product—and performing a frequency calculation to confirm it is a true first-order saddle point (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. github.io

Table 1: Example of Calculated Activation Energies for a Hypothetical Reaction Step This table illustrates typical data obtained from quantum chemical calculations for a reaction involving a mandelic acid derivative. The values are representative and not from a specific study on this compound.

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Benzylic C-H abstraction | B3LYP | 6-311+G(d,p) | 18.5 |

| Aromatic Ring Attack | B3LYP | 6-311+G(d,p) | 25.2 |

| Carboxyl Group Rotation | M06-2X | def2-TZVP | 5.8 |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the factors governing their stability. Computational methods can systematically explore the conformational landscape by rotating dihedral angles and calculating the energy of each resulting structure. nih.gov

Stereoelectronic effects, which involve the interaction of electron orbitals depending on their spatial orientation, play a crucial role in determining conformational preferences. wikipedia.org Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify these interactions. For example, a stabilizing interaction might occur between a lone pair on an oxygen atom (a donor orbital) and an adjacent anti-bonding sigma orbital (σ*, an acceptor orbital). The strength of this hyperconjugation depends on the orbital overlap, which is highly sensitive to the molecule's conformation. researchgate.net

Table 2: Relative Energies of Hypothetical Conformers of a Mandelic Acid Derivative This table presents representative data from a conformational analysis study, showing the relative stability of different spatial arrangements.

Molecular Modeling of Substrate-Catalyst Interactions in Asymmetric Synthesis

Asymmetric synthesis often relies on chiral catalysts to control the stereochemical outcome of a reaction. Molecular modeling is a powerful tool for understanding how these catalysts interact with substrates like this compound to achieve high enantioselectivity. nih.gov By building a computational model of the substrate-catalyst complex, researchers can investigate the transition states leading to the different stereoisomeric products.

The goal is to identify the specific non-covalent interactions—such as hydrogen bonds, steric repulsion, and π-stacking—that stabilize the transition state for the formation of the desired product while destabilizing the transition state for the formation of its enantiomer. nih.gov These models can be built using quantum mechanics (QM), molecular mechanics (MM), or hybrid QM/MM methods.

For example, in a reaction catalyzed by a chiral Lewis acid, modeling would focus on how this compound coordinates to the metal center and how other parts of the catalyst scaffold direct the approach of a reactant. researchgate.net By comparing the calculated activation energies for the competing pathways, one can predict the enantiomeric excess (e.e.) of the reaction, providing a theoretical basis for catalyst design and optimization.

Table 3: Analysis of Non-Covalent Interactions in a Hypothetical Substrate-Catalyst Complex This table illustrates the types of interactions and their corresponding energies that would be analyzed in a molecular modeling study to understand the source of stereoselectivity.

| Interaction Type | Interacting Groups | Method | Calculated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Carboxyl-OH --- Catalyst-Amine | DFT-D3 | -4.5 |

| Steric Repulsion | Benzyl (B1604629) group --- Catalyst-Phenyl | MM (van der Waals) | +2.1 |

| π-π Stacking | Phenyl ring --- Catalyst-Naphthyl | SAPT | -3.2 |

| Lewis Acid Coordination | Carbonyl-O --- Metal Center | B3LYP | -15.7 |

Prediction of Spectroscopic Properties

Computational chemistry allows for the ab initio prediction of various spectroscopic properties, including NMR chemical shifts and UV-Vis absorption spectra. These predictions are invaluable for structure verification and for interpreting experimental data. mdpi.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edu The calculation proceeds in several steps: first, a conformational search and geometry optimization are performed to identify the lowest-energy conformer or an ensemble of low-energy conformers. github.io Then, the magnetic shielding tensors are calculated for this geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. For flexible molecules, a Boltzmann-weighted average of the chemical shifts from multiple conformers often yields more accurate results. uncw.edu

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). respectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The output provides the excitation energy (often converted to wavelength, λmax) and the oscillator strength, which is related to the intensity of the absorption band. These calculations can help assign the electronic transitions observed in an experimental spectrum, such as π→π* or n→π* transitions. faccts.de

Table 4: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts This table shows an example comparison for a mandelic acid derivative, demonstrating the typical accuracy of DFT-based NMR predictions.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Hα (methine) | 5.15 | 5.21 | -0.06 |

| Phenyl H (ortho) | 7.38 | 7.42 | -0.04 |

| Phenyl H (meta) | 7.31 | 7.35 | -0.04 |

| Phenyl H (para) | 7.28 | 7.30 | -0.02 |

| Benzyl CH₂ | 5.08 | 5.12 | -0.04 |

Table 5: Example of TD-DFT Calculated Electronic Transitions This table illustrates the typical output of a TD-DFT calculation for a molecule like this compound, predicting its UV absorption maxima.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.085 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | 268 | 0.041 | HOMO-1 → LUMO (π→π*) |